molecular formula C5H9N5O B13175277 3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide

3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide

Cat. No.: B13175277
M. Wt: 155.16 g/mol
InChI Key: DPGAINDKHVZRPR-UHFFFAOYSA-N
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Description

3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring imparts unique properties to the compound, making it a valuable building block in the synthesis of various bioactive molecules.

Preparation Methods

The synthesis of 3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide can be achieved through several methods. . This method allows for the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring. The choice of reagents and reaction conditions depends on the nucleophilicity of the amines used .

Chemical Reactions Analysis

3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino group in the triazole ring can participate in substitution reactions with electrophiles, leading to the formation of substituted triazoles.

    Cyclization: The compound can undergo cyclization reactions to form triazole-fused heterocycles.

Mechanism of Action

The mechanism of action of 3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to the inhibition of enzyme activity. The compound’s ability to inhibit kinases and demethylases makes it a valuable tool in studying cellular signaling pathways and epigenetic modifications.

Comparison with Similar Compounds

3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide can be compared with other 1,2,4-triazole derivatives, such as:

The unique structure of this compound, with the amino group at the 3-position of the triazole ring, imparts distinct properties that make it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

3-(3-amino-1,2,4-triazol-1-yl)propanamide

InChI

InChI=1S/C5H9N5O/c6-4(11)1-2-10-3-8-5(7)9-10/h3H,1-2H2,(H2,6,11)(H2,7,9)

InChI Key

DPGAINDKHVZRPR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CCC(=O)N)N

Origin of Product

United States

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